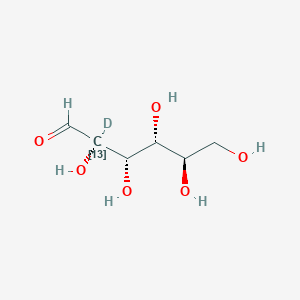
Hdac-IN-50
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-50 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
The synthesis of Hdac-IN-50 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale manufacturing .
Chemical Reactions Analysis
Hdac-IN-50 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hdac-IN-50 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, it is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle regulation, apoptosis, and differentiation. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions associated with dysregulated histone deacetylase activity .
Mechanism of Action
Hdac-IN-50 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and the pathways involved in its mechanism of action include the regulation of transcription, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Hdac-IN-50 is one of many histone deacetylase inhibitors, and it can be compared with other similar compounds such as trichostatin A, vorinostat, and panobinostat. Each of these compounds has unique properties and specificities for different histone deacetylase isoforms. This compound is distinguished by its specific inhibitory profile and its potential therapeutic applications. Similar compounds include trichostatin A, vorinostat, panobinostat, and other histone deacetylase inhibitors that have been developed for research and clinical use .
Properties
Molecular Formula |
C31H41N7O4 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
7-[4-[7-[3,5-dimethoxy-N-[2-(propan-2-ylamino)ethyl]anilino]quinoxalin-2-yl]pyrazol-1-yl]-N-hydroxyheptanamide |
InChI |
InChI=1S/C31H41N7O4/c1-22(2)32-12-14-38(25-15-26(41-3)18-27(16-25)42-4)24-10-11-28-29(17-24)35-30(20-33-28)23-19-34-37(21-23)13-8-6-5-7-9-31(39)36-40/h10-11,15-22,32,40H,5-9,12-14H2,1-4H3,(H,36,39) |
InChI Key |
WWGLOQFMJUZFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)CCCCCCC(=O)NO)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
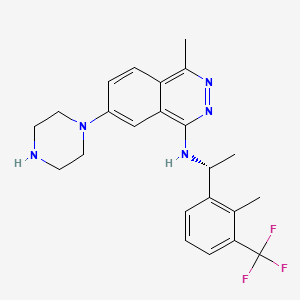

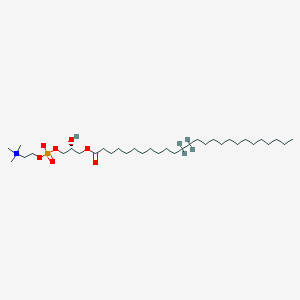
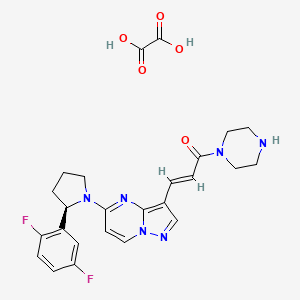
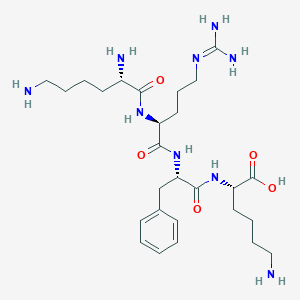
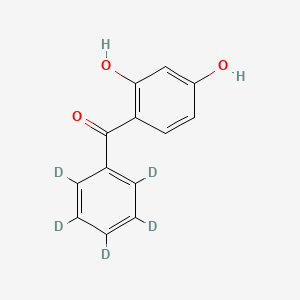
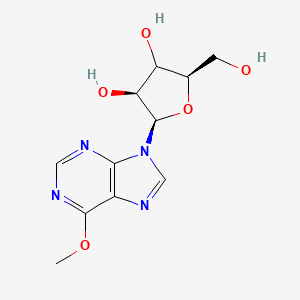
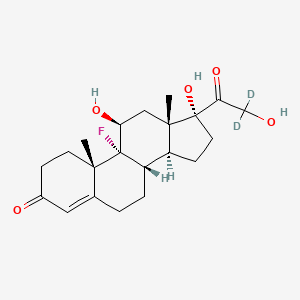
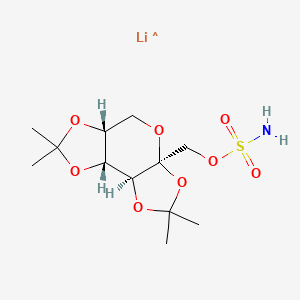
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)


